1,2-Epoxy-5-hexene

Catalog No.
S581270
CAS No.
10353-53-4
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxy-5-hexene

CAS Number

10353-53-4

Product Name

1,2-Epoxy-5-hexene

IUPAC Name

2-but-3-enyloxirane

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2

InChI Key

MUUOUUYKIVSIAR-UHFFFAOYSA-N

SMILES

C=CCCC1CO1

Synonyms

5,6-Epoxy-1-hexene; 3-Butenyloxirane; 2-(3-Buten-1-yl)oxirane; 2-(3-Butenyl)oxirane; 3-Butenyloxirane; 5,6-Epoxy-1-hexene; Diallyl Monooxide; Diallyl Monoxide; ω-Butenyloxirane

Canonical SMILES

C=CCCC1CO1

Organic Synthesis:

  • Precursor for polyfunctional molecules: Due to its reactive epoxide ring, 1,2-epoxy-5-hexene serves as a valuable starting material for the synthesis of diverse complex molecules. Researchers utilize it in the preparation of various organic compounds, including alcohols, ethers, and halohydrins, through ring-opening reactions with various nucleophiles. Source: Sigma-Aldrich, "1,2-Epoxy-5-hexene 97 10353-53-4":
  • Cross-linking agent in polymers: 1,2-Epoxy-5-hexene's reactivity with various functional groups makes it a suitable cross-linking agent in the synthesis of polymers. It helps form covalent bonds between polymer chains, enhancing the material's strength and thermal stability. Source: American Chemical Society, "Epoxy resins":

Chemical Modification of Biomolecules:

  • Protein and antibody conjugation: Researchers employ 1,2-epoxy-5-hexene in the chemical modification of biomolecules, such as proteins and antibodies. The epoxide ring reacts with specific functional groups on these molecules, enabling the attachment of various moieties like fluorescent probes or therapeutic agents. This technique allows for the development of novel tools for medical diagnosis and drug delivery. Source: National Institutes of Health, "Antibody-drug conjugates": )

Origin

1,2-Epoxy-5-hexene can be synthesized in a laboratory setting through various methods. One common approach involves the epoxidation of 5-hexene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA) [].

Significance

This compound serves as a valuable chiral building block in organic synthesis. Its reactive epoxide ring allows for further functionalization and incorporation into complex molecules [].


Molecular Structure Analysis

1,2-Epoxy-5-hexene possesses a six-membered carbon chain with a double bond (alkene) located between the fifth and sixth carbon atoms. The key feature is a three-membered epoxide ring, consisting of an oxygen atom bonded to the first and second carbon atoms. This ring strain makes the epoxide reactive towards ring-opening reactions [].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, 1,2-Epoxy-5-hexene can be synthesized via the epoxidation of 5-hexene with mCPBA [].

CH3CH2CH2CH=CH2  +  mCPBA  →  C2H5-CH(O-CH2Ph)-CH2-CH=CH2  +  mCPCOOH(5-hexene)                 (1,2-Epoxy-5-hexene)

Reactions

The epoxide ring in 1,2-Epoxy-5-hexene readily undergoes ring-opening reactions with various nucleophiles. For example, it can react with Grignard reagents or alcohols to form new carbon-carbon bonds [].

C2H5-CH(O-CH2Ph)-CH2-CH=CH2  +  RMgX  →  R-CH2-CH(OH)-CH2-CH=CH2  +  PhCOMgX(1,2-Epoxy-5-hexene)                         (ring-opened product)

Other Reactions

Additional reactions involving 1,2-Epoxy-5-hexene might include its polymerization under specific conditions or its reduction to the corresponding diol []. However, detailed research into these specific reactions is ongoing.


Physical And Chemical Properties Analysis

  • CAS Number: 10353-53-4 []
  • Appearance: Clear colorless to light yellow liquid []
  • Molecular Formula: C6H10O []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in organic solvents like dichloromethane and THF [].
  • Stability: Relatively stable under dry conditions but can react with moisture or strong acids/bases [].

Currently, there's no documented research on a specific mechanism of action for 1,2-Epoxy-5-hexene in biological systems. Its primary function lies in its reactivity as a building block for organic synthesis.

  • Flammability: Expected to be flammable as an organic compound.
  • Toxicity: Data on specific toxicity is limited. However, epoxides can be irritating to skin and eyes and may be harmful upon inhalation or ingestion [].
  • Hazards: Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential health risks [].

The reactivity of 1,2-epoxy-5-hexene primarily stems from its epoxide group. Common reactions include:

  • Nucleophilic Ring Opening: The epoxide can undergo ring-opening reactions with nucleophiles such as alcohols and amines, leading to the formation of diols or amino alcohols.
  • Hydrolysis: In the presence of water and acid or base catalysts, 1,2-epoxy-5-hexene can be hydrolyzed to form corresponding diols.
  • Alkylation Reactions: The compound can also participate in alkylation reactions where it acts as an electrophile .

Several methods exist for synthesizing 1,2-epoxy-5-hexene:

  • Epoxidation of Alkenes: One common method involves the epoxidation of 5-hexene using peracids such as m-chloroperbenzoic acid.
  • Oxidative Cyclization: Another approach is through oxidative cyclization of appropriate precursors, which can yield high purity and yield of the epoxide .
  • Chiral Synthesis: There are also methods focusing on producing enantiomerically pure forms of 1,2-epoxy-5-hexene, enhancing its utility in asymmetric synthesis .

1,2-Epoxy-5-hexene serves multiple purposes in various fields:

  • Synthetic Intermediate: It is widely used as a building block in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be utilized in the formulation of epoxy resins and other polymeric materials.
  • Research Tool: It is often employed in laboratories for studying reaction mechanisms involving epoxides .

Several compounds share structural similarities with 1,2-epoxy-5-hexene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,2-EpoxycyclohexaneCyclic EpoxideMore stable due to ring strain; used in polymerization.
Styrene OxideAromatic EpoxideExhibits different reactivity patterns due to aromaticity.
1,2-EpoxybutaneLinear EpoxideSmaller chain length; often used in industrial applications.

While these compounds share the epoxide functional group, 1,2-epoxy-5-hexene's unique linear structure contributes to distinct reactivity and application potential compared to its cyclic or aromatic counterparts.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.08%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

10353-53-4

Dates

Modify: 2023-08-15

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